2-amino-N,N-dimethylpyridine-3-sulfonamide
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Overview
Description
2-amino-N,N-dimethylpyridine-3-sulfonamide is a chemical compound with the molecular formula C7H11N3O2S and a molecular weight of 201.25 g/mol . It is a derivative of pyridine, featuring an amino group at the 2-position and a sulfonamide group at the 3-position, with two methyl groups attached to the nitrogen atom of the sulfonamide group . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,N-dimethylpyridine-3-sulfonamide typically involves the reaction of 2-amino-3-pyridinesulfonyl chloride with dimethylamine . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the desired product . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes . The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product . Industrial production also involves stringent quality control measures to meet regulatory standards and ensure the safety and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
2-amino-N,N-dimethylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-amino-N,N-dimethylpyridine-3-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-N,N-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their structure and function.
Pathways Involved: The compound may interfere with metabolic pathways, leading to the disruption of cellular processes.
Comparison with Similar Compounds
2-amino-N,N-dimethylpyridine-3-sulfonamide can be compared with other similar compounds to highlight its uniqueness:
2-amino-3-methylpyridine: Lacks the sulfonamide group, resulting in different chemical properties and reactivity.
2-(dimethylamino)pyridine: Contains a dimethylamino group at the 2-position but lacks the sulfonamide group, leading to different applications and biological activities.
Similar Compounds
Properties
IUPAC Name |
2-amino-N,N-dimethylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-10(2)13(11,12)6-4-3-5-9-7(6)8/h3-5H,1-2H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCDFGACIRJFLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(N=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55278-37-0 |
Source
|
Record name | 2-amino-N,N-dimethylpyridine-3-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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